molecular formula C57H112N2O5 B10830597 Lipid A9

Lipid A9

Cat. No.: B10830597
M. Wt: 905.5 g/mol
InChI Key: XNEHCOKBKFCJSM-UHFFFAOYSA-N
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Description

Lipid A9 is an ionizable cationic lipid with the formal name bis(2-butyloctyl) 10-(N-(3-(dimethylamino)propyl)nonanamido)nonadecanedioate. It has a molecular formula of C57H112N2O5 and a molecular weight of 905.5. This compound is primarily used in the formation of lipid nanoparticles for the delivery of messenger RNA (mRNA) in various therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

Lipid A9 is synthesized through a series of esterification and amidation reactions. The synthesis involves the reaction of nonadecanedioic acid with 2-butyloctanol to form the corresponding ester. This ester is then reacted with N-(3-(dimethylamino)propyl)nonanamide under specific conditions to yield this compound. The reaction conditions typically involve the use of organic solvents such as chloroform and ethanol, and the reactions are carried out under controlled temperatures to ensure high purity and yield .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale esterification and amidation processes. The use of automated reactors and continuous flow systems ensures consistent quality and high throughput. The final product is purified using techniques such as chromatography and crystallization to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

Lipid A9 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound.

Scientific Research Applications

Lipid A9 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:

Mechanism of Action

Lipid A9 exerts its effects by forming lipid nanoparticles that encapsulate mRNA molecules. These nanoparticles facilitate the delivery of mRNA into cells, where the mRNA is translated into proteins. The ionizable nature of this compound allows it to interact with cellular membranes, enhancing the uptake and release of the mRNA payload. The molecular targets include cellular receptors and membrane proteins involved in endocytosis and intracellular trafficking .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Lipid A9

This compound is unique due to its specific structural features, such as the dimethylamino propyl group and the nonadecanedioate backbone. These features confer unique physicochemical properties, such as a specific pKa value and enhanced encapsulation efficiency for mRNA. This makes this compound particularly effective in the formation of stable and efficient lipid nanoparticles for mRNA delivery .

Properties

Molecular Formula

C57H112N2O5

Molecular Weight

905.5 g/mol

IUPAC Name

bis(2-butyloctyl) 10-[3-(dimethylamino)propyl-nonanoylamino]nonadecanedioate

InChI

InChI=1S/C57H112N2O5/c1-8-13-18-21-28-35-45-55(60)59(49-38-48-58(6)7)54(43-33-26-22-24-29-36-46-56(61)63-50-52(39-16-11-4)41-31-19-14-9-2)44-34-27-23-25-30-37-47-57(62)64-51-53(40-17-12-5)42-32-20-15-10-3/h52-54H,8-51H2,1-7H3

InChI Key

XNEHCOKBKFCJSM-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC(=O)N(CCCN(C)C)C(CCCCCCCCC(=O)OCC(CCCC)CCCCCC)CCCCCCCCC(=O)OCC(CCCC)CCCCCC

Origin of Product

United States

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